![molecular formula C19H17N3O3S2 B12126898 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide](/img/structure/B12126898.png)

2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

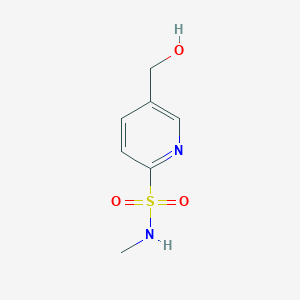

2-[(5Z)-5-(2-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-Phenylacetohydrazid ist eine komplexe organische Verbindung, die zur Thiazolidinon-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinonring, eine Methoxybenzylidengruppe und eine Phenylacetohydrazid-Einheit umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(5Z)-5-(2-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-Phenylacetohydrazid erfolgt typischerweise in einem mehrstufigen Prozess. Eine gängige Methode beinhaltet die Kondensation von 2-Methoxybenzaldehyd mit Thiosemicarbazid zur Bildung des entsprechenden Thiosemicarbazons. Dieses Zwischenprodukt wird dann mit Chloressigsäure cyclisiert, um den Thiazolidinonring zu bilden. Der letzte Schritt beinhaltet die Reaktion des Thiazolidinonderivats mit Phenylhydrazin, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Obwohl die industriellen Produktionsmethoden für diese spezifische Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Labor-Syntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Darüber hinaus würde die industrielle Produktion strenge Qualitätskontrollmaßnahmen erfordern, um Konsistenz und Sicherheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[(5Z)-5-(2-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-Phenylacetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können den Thiazolidinonring in einen Thiazolidinring umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Für Substitutionsreaktionen können Reagenzien wie Halogene oder Nucleophile eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone liefern, während die Reduktion Thiazolidinderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als wertvolles Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle.

Biologie: Die Verbindung weist antimikrobielle und antifungale Eigenschaften auf, was sie zu einem Kandidaten für die Entwicklung neuer Antibiotika macht.

Medizin: Forschungen haben eine potenzielle Antikrebsaktivität gezeigt, was auf ihren Einsatz in der Krebstherapie hindeutet.

Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere oder Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 2-[(5Z)-5-(2-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-Phenylacetohydrazid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. So wird angenommen, dass seine antimikrobielle Aktivität auf die Hemmung der bakteriellen Zellwandsynthese zurückzuführen ist. In Krebszellen kann die Verbindung die Apoptose induzieren, indem sie bestimmte Signalwege aktiviert und die Zellproliferation hemmt.

Wirkmechanismus

The mechanism of action of 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-phenylacetohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-[(5Z)-5-(3-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-Phenylacetohydrazid

- 2-[(5Z)-5-(4-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-Phenylacetohydrazid

- 2-[(5Z)-5-(2-Chlorbenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-Phenylacetohydrazid

Einzigartigkeit

Die Einzigartigkeit von 2-[(5Z)-5-(2-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-Phenylacetohydrazid liegt in seinen spezifischen strukturellen Merkmalen, wie z. B. der Methoxybenzylidengruppe und der Phenylacetohydrazid-Einheit. Diese strukturellen Elemente tragen zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität bei und unterscheiden es von ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C19H17N3O3S2 |

|---|---|

Molekulargewicht |

399.5 g/mol |

IUPAC-Name |

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide |

InChI |

InChI=1S/C19H17N3O3S2/c1-25-15-10-6-5-7-13(15)11-16-18(24)22(19(26)27-16)12-17(23)21-20-14-8-3-2-4-9-14/h2-11,20H,12H2,1H3,(H,21,23)/b16-11- |

InChI-Schlüssel |

DYPIDZDKVLAFNW-WJDWOHSUSA-N |

Isomerische SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC3=CC=CC=C3 |

Kanonische SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NNC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126821.png)

![1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B12126822.png)

![Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-](/img/structure/B12126847.png)

![3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B12126854.png)

![1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B12126862.png)

![1-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12126882.png)

![2-amino-1-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126895.png)